molecular formula C11H14N2 B1517462 2-Methyl-3-[(3-methylphenyl)amino]propanenitrile CAS No. 1099681-88-5

2-Methyl-3-[(3-methylphenyl)amino]propanenitrile

Cat. No. B1517462
M. Wt: 174.24 g/mol
InChI Key: RUHILZGODXRRRX-UHFFFAOYSA-N
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Description

“2-Methyl-3-[(3-methylphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 1099681-88-5 . It has a molecular weight of 174.25 . The IUPAC name for this compound is 2-methyl-3-(3-toluidino)propanenitrile .


Molecular Structure Analysis

The InChI code for “2-Methyl-3-[(3-methylphenyl)amino]propanenitrile” is 1S/C11H14N2/c1-9-4-3-5-11(6-9)13-8-10(2)7-12/h3-6,10,13H,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Methyl-3-[(3-methylphenyl)amino]propanenitrile” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) explored the synthesis of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives using 2-arylhydrazononitriles as key synthons. Their research highlighted the antimicrobial activities of these compounds against various bacteria and yeast, demonstrating the potential of 2-Methyl-3-[(3-methylphenyl)amino]propanenitrile derivatives in medicinal chemistry (Behbehani et al., 2011).

Catalytic Reactions

Ueno, Chatani, and Kakiuchi (2007) reported on the ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives with organoboronates. This study illustrates the utility of related compounds in facilitating novel pathways for C-C coupling reactions, which are foundational in organic synthesis (Ueno et al., 2007).

Material Sciences

Zhang, Zhang, Zou, Lee, and Lee (2007) demonstrated the fabrication of single-crystal one-dimensional nanostructures from intramolecular charge-transfer organic molecules. This research underscores the application of compounds like 2-Methyl-3-[(3-methylphenyl)amino]propanenitrile in creating nanomaterials with potential uses in optoelectronics and nanotechnology (Zhang et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-3-(3-methylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-4-3-5-11(6-9)13-8-10(2)7-12/h3-6,10,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHILZGODXRRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[(3-methylphenyl)amino]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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